molecular formula C22H17N3O4S B11135580 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11135580
M. Wt: 419.5 g/mol
InChI Key: QMTFRRHSUWLAJR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a propyl-substituted thiadiazole ring, and a dihydrochromeno-pyrrole-dione core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent coupling with the chromeno-pyrrole-dione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl and thiadiazole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiadiazole derivatives and chromeno-pyrrole-dione compounds. Compared to these, the unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-2-5-16-23-24-22(30-16)25-18(12-8-10-13(26)11-9-12)17-19(27)14-6-3-4-7-15(14)29-20(17)21(25)28/h3-4,6-11,18,26H,2,5H2,1H3

InChI Key

QMTFRRHSUWLAJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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